
1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole
Descripción general
Descripción
The compound “1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole” belongs to a class of organic compounds known as N-alkylpyrrolidines . Pyrrolidines are widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Synthesis Analysis
While specific synthesis methods for “1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole” were not found, pyrrolidine derivatives can be synthesized using various strategies such as ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The pyrrolidine ring is a five-membered nitrogen heterocycle. The great interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Chemical Reactions Analysis
Pyrrolidine derivatives can undergo various chemical reactions. For example, using the double reductive amination reaction, a series of polyhydroxylated pyrrolidines were developed .Aplicaciones Científicas De Investigación
Carcinogenicity and Dietary Exposure
Presence in the Diet : 1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole, a type of heterocyclic amine, has been identified in various food items and is known for its carcinogenic potential. For instance, a study detected the presence of carcinogenic heterocyclic amines, including 3-amino-1, 4-dimethyl-5H-pyrido[4,3-b]indole (Trp-P-1), in the urine of healthy volunteers consuming a normal diet, indicating dietary exposure to these compounds (Ushiyama et al., 1991). This exposure is not present in individuals receiving parenteral alimentation, suggesting that these compounds are introduced through diet rather than being formed endogenously.
Risk of Kidney Stones : A cross-sectional study investigated the relationship between heterocyclic aromatic amines, including compounds similar to 1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole, and the occurrence of kidney stones. The study found that individuals with a history of kidney stones had higher concentrations of certain heterocyclic amines in their urine compared to those without such a history, suggesting a potential association between these compounds and the risk of kidney stones (Zhang et al., 2022).
Environmental and Dietary Monitoring : Research has developed methods to monitor the presence and levels of carcinogenic tryptophan pyrolysis products, such as 3-amino-1,4-dimethyl-5H-pyrido[4,3-b]indole, in human plasma and dialysis fluid. These findings are crucial for understanding human exposure to these compounds and their potential health effects (Manabe & Wada, 1988; Manabe et al., 1987).
Metabolism and Pharmacokinetics
Influence on Metabolism : Studies have explored how indole compounds, which are structurally related to 1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole, influence human metabolism. For instance, dietary indoles have been shown to induce cytochrome P450 enzymes, potentially affecting estrogen metabolism and impacting the risk of estrogen-dependent diseases (Michnovicz & Bradlow, 1990).
Influence on Health Conditions : Research indicates that indole and its metabolites play a role in various health conditions. For example, indole has been shown to alleviate diet-induced hepatic steatosis and inflammation in a manner involving myeloid cell PFKFB3, suggesting its potential relevance in treating conditions like non-alcoholic fatty liver disease (Ma et al., 2020).
Drug Interactions and Toxicology : A study on the absorption, metabolism, and excretion of a novel dipeptidyl peptidase 4 inhibitor (vildagliptin) in humans revealed insights into how drugs are processed in the body, which can be pertinent when considering compounds like 1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1H-indole. The study found that the drug was highly metabolized and interacted with various metabolic pathways, which is crucial for understanding drug efficacy and safety (He et al., 2009).
Mecanismo De Acción
Target of Action
It is known that pyrrolidine derivatives, which include 1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1h-indole, have been widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Mode of Action
It is known that the pyrrolidine ring and its derivatives, including 1-(pyrrolidin-2-ylmethyl)-2,3-dihydro-1h-indole, have the ability to efficiently explore the pharmacophore space due to sp3-hybridization . This allows for different binding modes to enantioselective proteins, leading to a different biological profile of drug candidates .
Biochemical Pathways
It is known that pyrrolidine derivatives can inhibit cox-2 with ic50 values in the range of 1–8 µm .
Pharmacokinetics
It is known that the introduction of heteroatomic fragments in these molecules is a useful tool for modifying physicochemical parameters and obtaining the best adme/tox results for drug candidates .
Result of Action
It is known that pyrrolidine derivatives can inhibit cox-2, which may result in anti-inflammatory effects .
Action Environment
It is known that the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .
Propiedades
IUPAC Name |
1-(pyrrolidin-2-ylmethyl)-2,3-dihydroindole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2/c1-2-6-13-11(4-1)7-9-15(13)10-12-5-3-8-14-12/h1-2,4,6,12,14H,3,5,7-10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVNNVTYFRVPRAX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)CN2CCC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




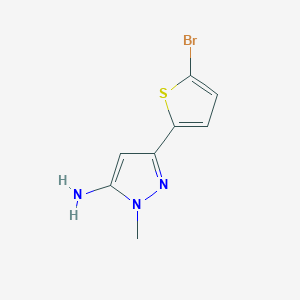
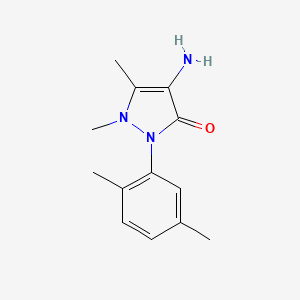
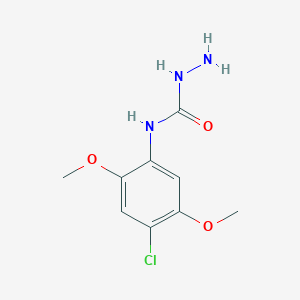

![4-((2,3-Dihydro-2-methyl-3-oxobenzo[b][1,4]oxazin-4-yl)methyl)benzonitrile](/img/structure/B1523128.png)

![1-[2-(4-Bromobenzenesulfonyl)ethyl]piperazine](/img/structure/B1523133.png)
![1-[(2-Ethyl-1,3-thiazol-4-yl)methyl]-1,4-diazepane](/img/structure/B1523134.png)
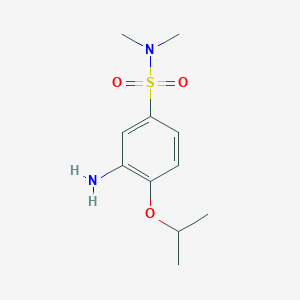
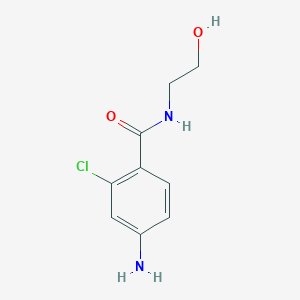
![8-Tert-butyl-2-azaspiro[4.5]decane-1,3-dione](/img/structure/B1523139.png)
![4-[4-(Chloromethyl)benzoyl]morpholine](/img/structure/B1523140.png)
